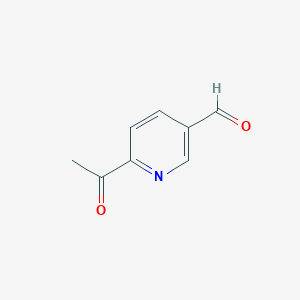

6-Acetylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-acetylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-6(11)8-3-2-7(5-10)4-9-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYBRRBGMFYUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298882 | |

| Record name | 6-Acetyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20857-20-9 | |

| Record name | 6-Acetyl-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20857-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Acetyl-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Acetylnicotinaldehyde

De Novo Synthesis Approaches to the Pyridine (B92270) Core Incorporating Acetyl and Aldehyde Functionalities

De novo synthesis offers the advantage of building the pyridine ring with the required substituents already in place or in the form of their precursors. This can be achieved through either linear or convergent strategies.

Multi-Step Linear Synthetic Pathways

Multi-step linear syntheses involve the sequential construction of an acyclic precursor that is then cyclized to form the pyridine ring. A plausible approach could be a variation of the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a polyunsaturated carbonyl compound. acsgcipr.org

A hypothetical linear sequence could start from readily available starting materials and build a 1,5-dicarbonyl precursor suitable for cyclization with an ammonia (B1221849) source to form the pyridine ring. The acetyl and formyl groups could be introduced in masked forms, such as a protected hydroxyl or a cyano group, to be later converted to the desired carbonyl functionalities.

Table 1: Hypothetical Multi-Step Linear Synthesis of 6-Acetylnicotinaldehyde

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Michael Addition | Acetoacetaldehyde dimethyl acetal (B89532), Acrylonitrile, NaOEt | 4-Cyano-2-acetylbutanal dimethyl acetal |

| 2 | Condensation | Product from Step 1, Ammonia | 6-Acetyl-3-cyanopyridine |

| 3 | Reduction | Diisobutylaluminium hydride (DIBAL-H) | This compound |

Convergent Synthesis Strategies

Convergent syntheses involve the preparation of separate fragments of the target molecule, which are then combined in the final steps. This approach can be more efficient for complex molecules. For this compound, a convergent strategy could involve a [4+2] cycloaddition reaction. A four-atom component containing the future C2, C3, C4, and C5 of the pyridine ring could be reacted with a two-atom component providing N1 and C6.

Another convergent approach is the multicomponent synthesis, where three or more starting materials react in a one-pot reaction to form the final product. nih.govbohrium.comtaylorfrancis.com A possible multicomponent reaction for this compound could involve the condensation of an enamine, a 1,3-dicarbonyl compound (or its equivalent), and an ammonia source.

Table 2: Plausible Convergent Synthesis via a Three-Component Reaction

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |

| 4,4-Dimethoxy-2-butanone | 3-Oxopropanenitrile | Ammonia | Acid or base catalysis, heat | 6-Acetyl-3-cyanopyridine |

The resulting 6-acetyl-3-cyanopyridine can then be selectively reduced to this compound.

Functional Group Interconversions for this compound Elaboration

This approach starts with a pre-formed pyridine ring and introduces or modifies the acetyl and aldehyde groups at the C-3 and C-6 positions.

Carbonyl Group Introduction and Modification at C-6 and C-3 Positions

The introduction of carbonyl groups onto a pyridine ring can be achieved through various methods. For instance, a Friedel-Crafts-type acylation could be used, although the electron-deficient nature of the pyridine ring makes this challenging. A more common approach is the reaction of an organometallic reagent with a pyridine derivative. For example, 2-bromopyridine (B144113) can be converted to its Grignard reagent and then acylated to produce 2-acetylpyridine. wikipedia.org

Starting with a pyridine ring already containing one of the desired functional groups, the second can be introduced. For example, starting with nicotinaldehyde (3-pyridinecarboxaldehyde), an acetyl group could be introduced at the 6-position. sigmaaldrich.com This might involve metal-halogen exchange on a 6-halonicotinaldehyde derivative followed by reaction with an acetylating agent.

Selective Oxidation and Reduction Methodologies

Selective oxidation of precursor functional groups is a powerful tool for the synthesis of carbonyl compounds. For the synthesis of this compound, a plausible precursor would be 6-ethyl-3-methylpyridine. The selective oxidation of the ethyl group to an acetyl group and the methyl group to an aldehyde is a significant challenge due to the similar reactivity of the two alkyl groups. However, stepwise oxidation could be envisioned, potentially involving the use of different oxidizing agents or protecting group strategies. For instance, the methyl group could be selectively oxidized to an aldehyde first, followed by the oxidation of the ethyl group. The oxidation of methylpyridines to pyridinecarboxylic acids is a known process, and milder conditions could potentially yield the aldehyde. researchgate.netrsc.org

Table 3: Selective Oxidation of a Precursor Molecule

| Starting Material | Reaction | Reagents and Conditions | Product |

| 6-Ethyl-3-methylpyridine | Selective oxidation of methyl group | e.g., SeO₂, mild conditions | 6-Ethylnicotinaldehyde |

| 6-Ethylnicotinaldehyde | Selective oxidation of ethyl group | e.g., CrO₃, H₂SO₄ | This compound |

Conversely, selective reduction of dicarboxylic acid derivatives can also be employed. For example, pyridine-3,6-dicarboxylic acid could be converted to a diester or a mixed anhydride, followed by selective reduction of each group to the desired carbonyl functionality. The selective reduction of a carboxylic acid derivative to an aldehyde can be achieved using reagents like DIBAL-H at low temperatures, while the other ester group could be converted to a Weinreb amide for subsequent reaction with an organometallic reagent to form the ketone. mdpi.comoist.jp

Catalytic Strategies in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic strategies could be envisioned.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A palladium- or copper-catalyzed coupling of a dihalopyridine with appropriate organometallic reagents could be used to introduce the acetyl and formyl precursors. For example, a 3,6-dibromopyridine could undergo a Sonogashira coupling with an appropriate alkyne, which can then be hydrated to form the acetyl group, followed by a formylation reaction at the other position.

Catalytic C-H functionalization is an emerging field that allows for the direct introduction of functional groups at C-H bonds, avoiding the need for pre-functionalized starting materials. While challenging on the electron-deficient pyridine ring, directed C-H activation could potentially be used to introduce the acetyl and formyl groups. For instance, a directing group at the 2-position could direct acylation or formylation to the 3-position, and a different directing group could be used to functionalize the 6-position.

Finally, biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions. While specific enzymes for the synthesis of this compound may not be readily available, enzyme-catalyzed oxidation of a suitable precursor like 6-ethyl-3-hydroxymethylpyridine could be a potential green synthetic route.

An extensive search for specific synthetic methodologies for the chemical compound this compound did not yield detailed research findings necessary to construct the article as per the provided outline. Publicly available scientific literature from the conducted searches lacks explicit examples or dedicated studies on the transition metal-mediated, organocatalytic, or biocatalytic synthesis of this particular compound.

Similarly, information regarding the application of sustainable and green chemistry principles, such as solvent-free reactions, aqueous medium synthesis, or specific atom economy calculations for the synthesis of this compound, is not available in the retrieved search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. The available information is general to the synthesis of pyridine derivatives and does not provide the specific data required for the subsections detailed in the user's request.

Chemical Reactivity and Transformation Pathways of 6 Acetylnicotinaldehyde

Reactions Involving the Nicotinaldehyde Moiety

The nicotinaldehyde portion of the molecule is characterized by the presence of an aldehyde group, which is a primary site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon. byjus.com

Nucleophilic Addition Reactions at the Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. wikipedia.org In this process, a nucleophile attacks the electrophilic carbon atom of the carbonyl group, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequent protonation of the resulting alkoxide yields an alcohol. unizin.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org

A variety of nucleophiles can participate in these reactions. For instance, the addition of hydrogen cyanide (HCN) in the presence of a base catalyst results in the formation of a cyanohydrin. libretexts.org Similarly, alcohols can add to the aldehyde to form hemiacetals, which can then react with another molecule of alcohol to yield an acetal (B89532), particularly in the presence of an acid catalyst to activate the carbonyl group. byjus.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Product Type | General Reaction |

| Water (H₂O) | Geminal diol (Hydrate) | R-CHO + H₂O ⇌ R-CH(OH)₂ |

| Alcohol (R'-OH) | Hemiacetal/Acetal | R-CHO + R'-OH ⇌ R-CH(OH)(OR') |

| Hydrogen Cyanide (HCN) | Cyanohydrin | R-CHO + HCN ⇌ R-CH(OH)(CN) |

| Grignard Reagent (R'-MgX) | Secondary Alcohol | R-CHO + R'-MgX → R-CH(OH)-R' |

| Organolithium Reagent (R'-Li) | Secondary Alcohol | R-CHO + R'-Li → R-CH(OH)-R' |

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel, Mannich)

Condensation reactions are a class of reactions where two molecules combine, typically with the loss of a small molecule like water. wikipedia.org The aldehyde functionality of 6-acetylnicotinaldehyde is a key participant in several important condensation reactions.

The Aldol condensation involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. vanderbilt.edumasterorganicchemistry.com While the acetyl group of this compound can form an enolate, the aldehyde group can act as the electrophilic partner in a crossed aldol reaction. mnstate.edu

The Knoevenagel condensation is the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. masterorganicchemistry.com This reaction is a versatile method for forming carbon-carbon double bonds.

The Mannich reaction involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. It is a three-component reaction between an aldehyde, a primary or secondary amine, and a compound with an enolizable proton. wikipedia.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., imine formation)

The aldehyde group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. wizeprep.com This reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate, followed by the elimination of a water molecule. wizeprep.comlibretexts.org The formation of an imine involves the nucleophilic attack of the amine's nitrogen on the carbonyl carbon, followed by a series of proton transfer steps and dehydration. byjus.com

Secondary amines react with aldehydes to form enamines. wizeprep.comlibretexts.org Other nitrogen nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) also react with aldehydes to produce the corresponding oximes and hydrazones, respectively. libretexts.org These reactions are crucial in the synthesis of various heterocyclic compounds and other complex organic molecules.

Reactions Involving the Acetyl Group

The acetyl group of this compound consists of a ketone functionality, which exhibits its own characteristic reactivity.

Ketone Carbonyl Reactivity and Related Transformations

Similar to the aldehyde, the ketone carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. However, ketones are generally less reactive than aldehydes due to steric hindrance and the electron-donating effect of the two adjacent alkyl groups. youtube.com

The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). It can also react with Grignard reagents or organolithium compounds to form tertiary alcohols.

The Friedländer reaction , a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a methylene group alpha to a carbonyl, can be utilized. For example, acetylbenzenes have been shown to react with 3-aminonaphthalene-2-carbaldehyde to form benzo[g]quinoline derivatives. mdpi.com

Alpha-Proton Reactivity and Enolate Chemistry

The protons on the methyl group adjacent to the ketone carbonyl (α-protons) are acidic and can be removed by a base to form an enolate ion. fiveable.memasterorganicchemistry.com Enolates are powerful nucleophiles and are central to many carbon-carbon bond-forming reactions. leah4sci.com

The formation of the enolate can be controlled to be either under kinetic or thermodynamic conditions. bham.ac.uk A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures favors the formation of the kinetic enolate, while a weaker base at higher temperatures allows for equilibration to the more stable thermodynamic enolate. mnstate.edubham.ac.uk

Once formed, the enolate can participate in a variety of reactions. For example, it can be alkylated by reacting with an alkyl halide in an SN2 reaction. mnstate.edu It can also act as the nucleophilic partner in Aldol-type reactions. masterorganicchemistry.com The reaction of the enolate with another molecule of this compound (a self-aldol reaction) or with a different aldehyde or ketone (a crossed-aldol reaction) can lead to the formation of β-hydroxy ketones, which can be subsequently dehydrated. masterorganicchemistry.com

Reactivity of the Pyridine (B92270) Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system. This inherent electronic property, further influenced by the electron-withdrawing acetyl and aldehyde groups, governs its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on an aromatic ring with an electrophile. savemyexams.com The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. makingmolecules.commsu.edu The presence of two additional deactivating groups, the acetyl and aldehyde moieties, in this compound further diminishes the nucleophilicity of the pyridine ring, making electrophilic substitution challenging.

However, under forcing conditions, electrophilic substitution can occur. The position of substitution is directed by the existing substituents. Both the acetyl and aldehyde groups are meta-directing. Therefore, electrophilic attack would be expected to occur at the C-5 position of the pyridine ring, which is meta to both the C-2 aldehyde and the C-6 acetyl group. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 6-Acetyl-5-nitronicotinaldehyde |

| Bromination | Br₂, FeBr₃ | 6-Acetyl-5-bromonicotinaldehyde |

| Sulfonation | SO₃, H₂SO₄ | 6-Acetyl-5-sulfonicotinic acid |

It is important to note that the harsh conditions required for these reactions may lead to side reactions, including oxidation of the aldehyde group.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-deficient aromatic rings. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org For SNAr to occur, the ring must be activated by electron-withdrawing groups, and there must be a good leaving group present. libretexts.org

In the case of this compound, the pyridine nitrogen and the two carbonyl groups strongly activate the ring towards nucleophilic attack. If a suitable leaving group, such as a halide, were present at the C-2, C-4, or C-6 positions, SNAr would be a facile process. For instance, in a hypothetical 2-chloro-6-acetylnicotinaldehyde, a nucleophile would readily displace the chloride. The acetyl and aldehyde groups enhance the stability of the negatively charged intermediate. libretexts.org

A related process is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction, which proceeds through a radical anion intermediate. wikipedia.org This type of reaction is less common and typically requires specific initiators. wikipedia.org

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to reactions with electrophiles.

N-Oxidation: Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., m-CPBA), would lead to the formation of this compound N-oxide. This transformation increases the electron deficiency of the pyridine ring, further activating it towards nucleophilic attack and deactivating it towards electrophilic attack.

Quaternization: The pyridine nitrogen can be readily alkylated by alkyl halides to form quaternary pyridinium (B92312) salts. For example, reaction with methyl iodide would yield N-methyl-6-acetylnicotinaldehydium iodide. These pyridinium salts are even more electron-deficient than the parent pyridine and can be susceptible to nucleophilic addition reactions.

Multi-Component Reactions (MCRs) Incorporating this compound as a Synthon

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation. organic-chemistry.org These reactions are highly efficient and atom-economical, making them valuable tools in modern organic synthesis and drug discovery. uniba.it this compound, with its distinct aldehyde and ketone functionalities, is an excellent candidate for use as a synthon in various MCRs.

Several classical MCRs rely on carbonyl compounds as key components. organic-chemistry.org For instance:

Ugi Reaction: This four-component reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. wikipedia.org this compound could serve as the aldehyde component, leading to the formation of complex α-acylamino amides. wikipedia.orgtcichemicals.com

Passerini Reaction: A three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide. tcichemicals.com

Biginelli Reaction: This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. While the classical Biginelli reaction uses an aldehyde, modifications could potentially incorporate the dicarbonyl nature of this compound.

Hantzsch Dihydropyridine Synthesis: A four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov The aldehyde group of this compound can participate in this reaction to synthesize highly substituted pyridine derivatives. nih.gov

The use of this compound in these and other MCRs allows for the rapid generation of molecular diversity and the synthesis of complex heterocyclic scaffolds. uniba.itnih.gov

Radical Chemistry and Photochemical Transformations of this compound

The study of radical and photochemical reactions provides insights into the behavior of molecules under energetic conditions.

Radical Chemistry: The acetyl and aldehyde groups of this compound can be involved in radical reactions. For example, under certain conditions, the aldehyde hydrogen could be abstracted to form an acyl radical. Similarly, radical addition to the carbonyl groups is a possibility. The pyridine ring itself can also participate in radical substitution reactions, though these are generally less common than ionic pathways. The SRN1 mechanism, as mentioned earlier, is a type of radical-nucleophilic aromatic substitution. wikipedia.org

Photochemical Transformations: Photochemistry involves reactions initiated by the absorption of light. msu.edu Carbonyl compounds are known to undergo a variety of photochemical reactions. For this compound, irradiation with UV light could potentially lead to:

Norrish Type I Cleavage: Homolytic cleavage of the bond between the carbonyl carbon and the adjacent carbon atom, leading to the formation of radical species.

Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen, if a sterically accessible gamma-hydrogen is present.

Photoreduction: In the presence of a hydrogen donor, the carbonyl groups can be reduced to alcohols.

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. beilstein-journals.orguni-regensburg.de This methodology could potentially be applied to initiate novel transformations of this compound. The interaction of transition metals with organic molecules can also influence their photochemical behavior. copernicus.org The specific photochemical pathways would depend on the wavelength of light used, the solvent, and the presence of other reactive species. researchgate.net

Advanced Spectroscopic and Chromatographic Analysis of 6 Acetylnicotinaldehyde and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It relies on the magnetic properties of atomic nuclei to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule. For 6-Acetylnicotinaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the methyl protons of the acetyl group. The chemical shifts (δ) of these protons are influenced by their electronic environment. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, including the carbonyl carbons of the aldehyde and acetyl groups, and the carbons of the pyridine ring.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms. uncw.edugoogleapis.comsemanticscholar.orgscirp.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. scirp.orgnih.govaocs.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). uncw.edusemanticscholar.orgbenthamscience.comnih.gov This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds). uncw.edusemanticscholar.orgresearchgate.net This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to the acetyl carbonyl carbon and adjacent ring carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the stereochemistry and conformation of a molecule. For reaction products of this compound, NOESY could elucidate the relative orientation of different parts of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is based on predictive models and data from analogous compounds, as experimental data is not readily available. Actual values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected 2D NMR Correlations |

| Aldehyde CH | 9.5 - 10.5 | 190 - 195 | HMBC to C2, C4 |

| Acetyl CH₃ | 2.5 - 2.8 | 25 - 30 | HMBC to Acetyl C=O, C6 |

| Pyridine H2 | 8.8 - 9.2 | 150 - 155 | COSY to H4; HSQC to C2; HMBC to C3, C4, Aldehyde C=O |

| Pyridine H4 | 7.8 - 8.2 | 120 - 125 | COSY to H2, H5; HSQC to C4; HMBC to C2, C3, C5, C6 |

| Pyridine H5 | 8.0 - 8.4 | 135 - 140 | COSY to H4; HSQC to C5; HMBC to C3, C4, C6, Acetyl C=O |

| Aldehyde C=O | - | 190 - 195 | HMBC from Aldehyde CH, H2 |

| Acetyl C=O | - | 195 - 205 | HMBC from Acetyl CH₃, H5 |

| Pyridine C2 | - | 150 - 155 | HSQC from H2; HMBC from H4, Aldehyde CH |

| Pyridine C3 | - | 130 - 135 | HMBC from H2, H4, H5 |

| Pyridine C5 | - | 135 - 140 | HSQC from H5; HMBC from H4 |

| Pyridine C6 | - | 145 - 150 | HMBC from Acetyl CH₃, H5 |

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance. Unlike many other analytical techniques, NMR can be inherently quantitative, as the signal intensity is directly proportional to the number of nuclei. By integrating the area under specific NMR peaks and comparing them to a known internal standard, one can accurately quantify the amount of the analyte. This is particularly useful for monitoring the progress of a reaction involving this compound by measuring the disappearance of reactant signals and the appearance of product signals over time. It can also be used to determine the purity of the final product without the need for a specific reference standard of the compound itself.

Variable Temperature NMR for Conformational Analysis and Dynamic Processes

Variable Temperature (VT) NMR involves recording NMR spectra at different temperatures. googleapis.com This technique is invaluable for studying dynamic processes such as conformational changes or restricted rotation around bonds. googleapis.com For example, if a reaction product of this compound exists as a mixture of conformers that are rapidly interconverting at room temperature, the NMR spectrum might show broad peaks. By lowering the temperature, the rate of interconversion can be slowed down, potentially leading to sharp, distinct signals for each conformer. Conversely, raising the temperature can cause separate signals from different conformers to coalesce into a single averaged signal. Analyzing these changes allows for the determination of the energy barriers associated with these dynamic processes.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound (C₈H₇NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides strong evidence for the elemental composition of the molecule. This is a critical step in identifying unknown reaction products.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are analyzed. This provides detailed information about the structure of the original ion. The fragmentation pattern is often characteristic of a particular compound and can be used to distinguish between isomers that have the same molecular weight. For this compound, characteristic losses, such as the loss of the acetyl group (CH₃CO) or the aldehyde group (CHO), would be expected. By analyzing the fragmentation pathways of its reaction products, their structures can be pieced together or confirmed.

Table 2: Predicted Fragmentation Pattern of this compound in MS/MS (Note: This table is based on general fragmentation rules for similar compounds. Actual fragmentation may vary depending on ionization and collision conditions.)

| Precursor Ion (M+H)⁺ m/z | Fragment Ion m/z | Neutral Loss | Putative Fragment Structure |

| 150.05 | 122.06 | 28 (CO) | Ion resulting from loss of carbon monoxide from the aldehyde |

| 150.05 | 107.05 | 43 (CH₃CO) | Ion resulting from the loss of the acetyl group |

| 150.05 | 79.04 | 71 (C₄H₅O) | Pyridinium (B92312) ion fragment |

Ionization Techniques (e.g., ESI, APCI, MALDI) in Complex Mixture Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of analytes. The choice of ionization technique is critical, especially when analyzing complex mixtures containing this compound and its derivatives. Soft ionization methods are preferred as they minimize fragmentation and keep the molecule intact, which is ideal for analyzing large biomolecules or fragile organic compounds. masterorganicchemistry.comsielc.com

Electrospray Ionization (ESI): ESI is a soft ionization technique highly compatible with liquid chromatography (LC) for analyzing polar compounds. masterorganicchemistry.com It generates multiply charged ions from analytes in solution, which is particularly useful for large molecules. utdallas.edu For this compound, which possesses a polar pyridine ring and carbonyl groups, ESI would be a suitable technique, likely producing a protonated molecule [M+H]⁺ in positive ion mode. This allows for its detection and quantification in reaction mixtures, such as those from syntheses or metabolic studies. masterorganicchemistry.comspecac.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is effective for semi-volatile and thermally stable compounds that are less polar than those typically analyzed by ESI. masterorganicchemistry.com The sample is nebulized, and charge is transferred from ionized solvent molecules to the analyte. masterorganicchemistry.com While this compound is polar, APCI could be employed, especially for its less polar reaction products in a complex matrix. It is generally less susceptible to matrix effects than ESI.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization method ideal for analyzing large, non-volatile molecules like proteins and nucleic acids. masterorganicchemistry.com The analyte is co-crystallized with a matrix that absorbs laser energy, causing desorption and ionization, typically forming singly charged ions. sielc.comutdallas.edu While not the primary choice for a small molecule like this compound itself, MALDI-TOF (Time-of-Flight) analysis would be highly relevant for characterizing its large-molecule reaction products, such as protein adducts or polymers. sielc.com

The selection between ESI, APCI, and MALDI depends on the analyte's properties (polarity, molecular weight, thermal stability) and the complexity of the sample matrix. For a comprehensive analysis of a reaction involving this compound, employing both ESI and APCI can provide complementary information about the various components in the mixture. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Spectroscopic methods like IR and UV-Vis provide valuable information on the functional groups and electronic structure of molecules. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify functional groups by measuring the absorption of infrared radiation, which induces molecular vibrations. nih.govspectroscopyonline.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structure. While a specific spectrum for this compound is not publicly available, the expected peaks can be predicted based on its functional groups. spectroscopyonline.comnist.gov

Key expected IR absorptions for this compound include:

C=O Stretch (Aldehyde): A strong, sharp peak typically appears around 1700-1725 cm⁻¹.

C=O Stretch (Ketone): A strong, sharp peak is expected around 1680-1700 cm⁻¹. The conjugation with the pyridine ring may lower this frequency.

C=C and C=N Stretch (Aromatic Pyridine Ring): Multiple sharp peaks are expected in the 1400-1600 cm⁻¹ region. upi.edu

C-H Stretch (Aromatic): A peak is expected just above 3000 cm⁻¹. nih.gov

C-H Stretch (Aldehyde): Two weak peaks may be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

The region from 400-1400 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole, which is useful for confirming its identity by comparison with a standard. nist.gov

Table 1: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1700 - 1725 | Strong |

| Ketone C=O | Stretch | 1680 - 1700 | Strong |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Variable |

| Aldehyde C-H | Stretch | ~2720 and ~2820 | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the electronic transitions of a molecule, providing information about conjugated systems. scielo.br Molecules with conjugated π-systems, like this compound, absorb UV or visible light to promote electrons to higher energy orbitals (e.g., π → π* and n → π* transitions). scielo.br

The pyridine ring, aldehyde, and ketone groups in this compound form a conjugated system. This is expected to result in characteristic UV absorption maxima (λ_max).

A strong absorption band corresponding to a π → π* transition is anticipated. For comparison, pyridine exhibits absorption bands below 270 nm. libretexts.org

A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the carbonyl groups, is also expected, likely in the 270-300 nm range, typical for ketones and aldehydes. masterorganicchemistry.com

The exact λ_max and molar absorptivity (ε) are sensitive to the solvent used. nih.govresearchgate.net UV-Vis spectroscopy is a powerful tool for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve changes in conjugation. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For this compound, a single-crystal X-ray diffraction analysis would unequivocally confirm its molecular structure. It would reveal:

The planarity of the pyridine ring.

The precise bond lengths of the C=O groups, which can indicate the degree of conjugation.

The relative orientation (conformation) of the acetyl and aldehyde substituents with respect to the pyridine ring.

Intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice.

While a crystal structure for this compound is not found in the surveyed literature, studies on related molecules, such as 2-acetyl pyridine derivatives and other nicotine-like compounds, demonstrate the power of this technique. researchgate.netvscht.czchemicalbook.com For example, X-ray analysis of a 2-acetyl pyridine derivative confirmed its structure in the solid state, providing precise bond angle and length data. chemicalbook.com Such an analysis would be the gold standard for the structural characterization of this compound and its solid reaction products.

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for separating components in a mixture, assessing purity, and monitoring the progress of chemical reactions. researchgate.net

Gas Chromatography (GC) GC is a technique used to separate volatile compounds. acs.org For GC analysis of this compound, the compound must be thermally stable and sufficiently volatile. Due to its polarity, derivatization might be necessary to improve its chromatographic behavior and prevent peak tailing. nist.gov Capillary columns, such as those with polar (e.g., CAM) or non-polar (e.g., DB-5) stationary phases, can be used to separate complex mixtures of substituted pyridines with high resolution. acs.org The retention time of the compound is a key identifier, and the peak area allows for quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is a versatile technique for separating, identifying, and quantifying compounds in a mixture. It is particularly well-suited for polar and non-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net

For the analysis of this compound, a C18 column with a mobile phase consisting of an acetonitrile/water gradient would likely provide good separation from impurities or reaction products. researchgate.net A buffer, such as formic acid or ammonium (B1175870) acetate (B1210297), is often added to the mobile phase to ensure consistent ionization and peak shape. specac.com Detection is typically achieved using a UV detector set to a wavelength where the analyte absorbs strongly (its λ_max). libretexts.org HPLC is an excellent method for monitoring the disappearance of starting material and the appearance of products during a chemical reaction. researchgate.net

Table 2: Representative HPLC Conditions for Pyridine-Related Compounds

| Parameter | Condition | Reference |

| Column | Primesep 100, 4.6 x 150 mm, 5 µm | libretexts.org |

| Mobile Phase | Acetonitrile and Water with Sulfuric Acid | libretexts.org |

| Detection | UV at 250 nm | libretexts.org |

| Column | Luna C18, 250 mm x 4.6 mm, 5 µm | |

| Mobile Phase | Water and Acetonitrile Gradient | |

| Flow Rate | 1.0 mL/min |

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a much greater level of analytical detail.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS couples a gas chromatograph with a mass spectrometer. As components elute from the GC column, they are immediately ionized and detected by the MS. This provides not only the retention time but also the mass spectrum of each component, allowing for highly confident identification by comparing the fragmentation pattern to spectral libraries. upi.edu GC-MS is a powerful tool for analyzing complex mixtures of volatile compounds, such as reaction byproducts or metabolites of this compound, provided they are amenable to GC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is one of the most powerful and widely used analytical techniques, linking HPLC with mass spectrometry. specac.com It is ideal for analyzing complex liquid mixtures. For this compound and its reaction products, an LC-MS system using an ESI source would allow for the separation of components by HPLC followed by their immediate detection and molecular weight determination by MS. specac.com Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that aids in the definitive identification of unknown products or metabolites. upi.edu

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) LC-NMR directly couples an HPLC system with an NMR spectrometer. This allows for the acquisition of NMR spectra for each compound as it elutes from the column. LC-NMR is particularly advantageous because it provides complete structural information, including the connectivity of atoms and stereochemistry, without the need to isolate each component individually. This technique would be invaluable for the unambiguous identification of unknown products and isomers formed in reactions involving this compound.

Computational and Theoretical Investigations of 6 Acetylnicotinaldehyde

Molecular Dynamics Simulations and Conformational Analysis

Preferred Conformations and Flexibility Analysis:Information on the preferred three-dimensional structures and molecular flexibility of 6-Acetylnicotinaldehyde, which would typically be elucidated through molecular dynamics simulations, is not present in the current body of scientific literature.

The lack of dedicated computational research on this compound highlights a specific area where further scientific inquiry is needed. Such studies would be invaluable for a more complete understanding of its chemical behavior and potential applications.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for unraveling the intricate details of chemical reactions. nih.gov By simulating reactions at a molecular level, researchers can gain insights into the pathways and energetics that govern chemical transformations.

Reaction Coordinate Mapping

Reaction coordinate mapping is a computational technique used to visualize the lowest energy path a reaction follows from reactants to products. researchgate.net This mapping provides a detailed picture of the geometric and electronic changes that occur throughout the course of a reaction. For a molecule like this compound, this could involve tracking bond-forming and bond-breaking events during a reaction. However, no specific reaction coordinate maps for this compound have been published.

In Silico Modeling for Chemical Activity Prediction (excluding biological/clinical activity)

In silico modeling encompasses a range of computational methods used to predict the properties and activities of chemical compounds. nih.govnih.gov These predictive models are valuable for screening potential candidates for various applications without the need for extensive laboratory synthesis and testing. mdpi.commdpi.comosti.gov

For this compound, in silico tools could be used to predict a variety of chemical properties, such as its reactivity, electrophilicity of its carbonyl carbons, and its potential to act as a ligand. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate a compound's structural features with its chemical activity. osti.gov While numerous QSAR studies exist for various classes of compounds, none were found to specifically include this compound.

Table 2: Predicted Chemical Properties of this compound via In Silico Methods

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | Data not available | DFT |

| Electron Affinity | Data not available | DFT |

| Ionization Potential | Data not available | DFT |

| HOMO-LUMO Gap | Data not available | DFT |

This table is for illustrative purposes. The values are not based on actual computational studies of this compound due to a lack of available data.

The absence of specific computational data for this compound highlights a gap in the current body of chemical research. Future computational studies on this compound would be valuable in providing a deeper understanding of its chemical behavior and potential applications.

Applications of 6 Acetylnicotinaldehyde As a Versatile Building Block in Organic Synthesis

Precursor to Advanced Nicotinic Acid and Pyridine (B92270) Derivatives

The presence of both an aldehyde and a ketone functional group on the pyridine ring of 6-acetylnicotinaldehyde provides multiple reaction sites for elaboration into more complex nicotinic acid and pyridine derivatives. The aldehyde group can be selectively oxidized to a carboxylic acid, yielding a nicotinic acid derivative, while the acetyl group remains available for further modification. Conversely, selective reduction of the aldehyde or transformations involving the acetyl group can lead to a variety of substituted pyridines.

These derivatives are of significant interest in medicinal chemistry. Nicotinic acid and its derivatives are known to be involved in many vital biological processes. For instance, various substituted nicotinic acid derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The ability to introduce diverse functionalities through the reactive handles of this compound allows for the generation of libraries of novel compounds for biological screening.

Table 1: Examples of Transformations of this compound to Nicotinic Acid and Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product Type | Potential Applications |

| This compound | Mild Oxidizing Agent (e.g., Ag₂O) | 6-Acetylnicotinic acid | Pharmaceutical intermediate |

| This compound | Selective Reducing Agent (e.g., NaBH₄) | 6-Acetyl-3-pyridinemethanol | Building block for further synthesis |

| This compound | Wittig Reagent (Ph₃P=CHR) | Vinylpyridine derivative | Monomer for polymerization |

| This compound | Grignard Reagent (RMgX) | Secondary alcohol derivative | Intermediate for complex molecules |

Role in the Synthesis of Complex Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal starting material for the construction of complex fused heterocyclic systems, which are prevalent in pharmaceuticals and natural products. The adjacent aldehyde and acetyl groups can participate in condensation reactions with various binucleophiles to form new heterocyclic rings fused to the pyridine core.

Polycyclic aromatic nitrogen heterocycles are an important class of compounds with diverse biological and material applications. The reaction of this compound with compounds containing active methylene (B1212753) groups and an amino group can lead to the formation of fused ring systems such as pyrido[3,2-g]quinolines or other related structures. These reactions often proceed through a cascade of condensation and cyclization steps, efficiently building molecular complexity in a single operation. The resulting polycyclic systems can exhibit interesting photophysical properties or act as scaffolds for the development of new therapeutic agents.

Xanthine (B1682287) and its derivatives are a significant class of purine (B94841) alkaloids with a wide range of pharmacological activities. The synthesis of xanthine analogues often involves the construction of a pyrimidine-fused imidazole (B134444) ring system. While direct synthesis from this compound is not explicitly detailed in readily available literature, its structural motifs can be conceptually utilized in multi-step syntheses. For instance, the dicarbonyl functionality could react with a substituted 5,6-diaminopyrimidine to form a fused pyridine ring, leading to aza-analogues of xanthines. Purine analogues are a class of antimetabolites that mimic the structure of metabolic purines and are used in cancer therapy by interfering with DNA replication ajouronline.com. The development of novel synthetic routes to such compounds is an active area of research.

Utilization in Polymer Chemistry as a Monomer or Cross-Linking Agent

The aldehyde and ketone functionalities of this compound offer reactive sites that can be exploited in polymer chemistry. While specific examples of its use are not widely reported, its potential can be inferred from the known reactivity of aldehydes in polymerization and cross-linking reactions.

As a monomer , this compound could potentially undergo polymerization through reactions involving its carbonyl groups. For example, it could be used in condensation polymerization with difunctional compounds like diamines or diols. The resulting polymers would possess pyridine units in their backbone, which could impart specific thermal, mechanical, or coordination properties to the material.

As a cross-linking agent , the dicarbonyl nature of this compound makes it a candidate for cross-linking polymers that contain reactive functional groups such as amines or hydroxyls. Cross-linking is a crucial process for improving the mechanical strength and thermal stability of polymeric materials nih.gov. The reaction would involve the formation of imine or acetal (B89532) linkages between the polymer chains and the cross-linker. The rigid pyridine core of this compound would likely lead to a highly cross-linked and potentially rigid network structure. Aldehydes like glutaraldehyde (B144438) and formaldehyde (B43269) are commonly used as cross-linking agents for biopolymers like chitosan (B1678972) chemrxiv.orgresearchgate.net.

Table 2: Potential Polymerization and Cross-Linking Reactions of this compound

| Reaction Type | Co-reactant | Linkage Formed | Potential Polymer/Network Properties |

| Condensation Polymerization | Diamine | Imine | Thermally stable, coordination sites |

| Condensation Polymerization | Diol | Acetal | Potentially biodegradable |

| Cross-linking | Poly(vinyl alcohol) | Acetal | Increased mechanical strength |

| Cross-linking | Chitosan | Imine | Hydrogel formation |

Applications in Materials Science (e.g., precursors for functional polymers, ligands in coordination chemistry)

The unique electronic and structural features of this compound make it an attractive building block for the development of advanced functional materials.

As a precursor for functional polymers , the incorporation of the this compound moiety into a polymer backbone or as a pendant group could introduce desirable properties. The pyridine nitrogen atom can act as a proton acceptor or a metal coordination site, leading to pH-responsive materials or polymeric catalysts. The carbonyl groups can be further functionalized post-polymerization to attach other molecules, such as drugs or sensors.

In coordination chemistry , this compound can act as a ligand, binding to metal ions through the pyridine nitrogen and one or both of the carbonyl oxygen atoms. Such coordination complexes can have interesting catalytic, magnetic, or optical properties. Furthermore, this compound could be utilized as a linker in the synthesis of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis chemistryviews.org. The ability of this compound to coordinate to metal centers and its potential for further functionalization make it a promising candidate for the design of novel MOF architectures with tailored properties.

Synthesis and Characterization of 6 Acetylnicotinaldehyde Analogues and Derivatives

Systematic Structural Modifications at the Acetyl Moiety

The acetyl group at the 6-position of the pyridine (B92270) ring is a prochiral ketone that serves as a prime site for a variety of chemical transformations. These modifications can alter the steric and electronic properties of the molecule, leading to new derivatives with tailored characteristics.

Key transformations include:

Reduction: The carbonyl of the acetyl group can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This introduces a chiral center, opening pathways to enantiomerically pure compounds.

Oxidation: The Baeyer-Villiger oxidation, typically employing a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the acetyl group into an acetate (B1210297) ester. wikipedia.orgorganicchemistrytutor.comchemistrysteps.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent group. The regioselectivity is determined by the migratory aptitude of the substituents. chemistrysteps.com

Condensation Reactions: The acetyl group can react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. These derivatives can serve as ligands in coordination chemistry or as intermediates for further rearrangements like the Beckmann rearrangement.

Alpha-Functionalization: The α-carbon of the acetyl group can be functionalized. For instance, α-halogenation can occur under specific conditions, providing a handle for subsequent nucleophilic substitution reactions.

Below is a table summarizing potential modifications at the acetyl moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol | Creates a new chiral center. |

| Baeyer-Villiger Oxidation | m-CPBA, Peroxyacetic acid | Ester (Acetate) | Oxygen insertion based on migratory aptitude. wikipedia.org |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Alkene | Converts the C=O bond to a C=C bond. |

| Hydrazone Formation | Hydrazine (B178648) (H₂NNH₂) | Hydrazone | Condensation reaction with elimination of water. |

| Oxime Formation | Hydroxylamine (B1172632) (H₂NOH) | Oxime | Useful intermediate for further synthesis. |

| Grignard Reaction | RMgX (e.g., CH₃MgBr) | Tertiary Alcohol | Forms a new C-C bond. |

Systematic Structural Modifications at the Aldehyde Moiety

The aldehyde group at the 3-position (nicotinaldehyde) is generally more reactive towards nucleophiles than the ketone of the acetyl group. reddit.com This difference in reactivity allows for selective modifications.

Common modifications include:

Oxidation: Aldehydes are readily oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or Tollens' reagent. This introduces an acidic functional group, significantly altering the molecule's polarity and chemical behavior.

Reduction: Selective reduction to a primary alcohol can be achieved using the same reagents as for the ketone, but often under milder conditions.

Nucleophilic Addition: The aldehyde is susceptible to a wide range of nucleophilic addition reactions. masterorganicchemistry.com This includes the addition of Grignard reagents to form secondary alcohols, cyanide to form cyanohydrins, and amines to form imines (Schiff bases). masterorganicchemistry.combritannica.com

Carbonyl Olefination: Reactions like the Wittig reaction can convert the aldehyde into an alkene, providing a method for carbon chain extension and the introduction of diverse substituents. britannica.com

Aldol (B89426) and Related Reactions: The aldehyde can participate in base-catalyzed aldol reactions with enolates. Studies on 2-pyridinecarboxaldehyde (B72084) have shown unusual reactivity, leading to tandem aldol-Michael reactions instead of simple condensation products, a behavior influenced by the electronic properties of the pyridine ring. digitellinc.com

The following table outlines key transformations of the aldehyde moiety.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Oxidation | KMnO₄, Ag₂(NH₃)₂⁺ (Tollens') | Carboxylic Acid | A common and high-yielding transformation. |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Product is achiral if R=H. |

| Grignard Reaction | RMgX | Secondary Alcohol | Creates a new chiral center. britannica.com |

| Cyanohydrin Formation | HCN, NaCN/H⁺ | Cyanohydrin | Introduces a nitrile and a hydroxyl group. masterorganicchemistry.com |

| Imine Formation | Primary Amine (RNH₂) | Imine (Schiff Base) | Reversible condensation reaction. |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Replaces C=O with C=C. britannica.com |

Diverse Substitutions on the Pyridine Ring and Their Influence on Reactivity and Selectivity

The pyridine ring is electron-deficient compared to benzene (B151609), which influences its reactivity. wikipedia.orguoanbar.edu.iq Nucleophilic aromatic substitution is generally favored, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the ring nitrogen. uoanbar.edu.iq The introduction of additional substituents onto the pyridine ring of 6-Acetylnicotinaldehyde can profoundly impact the reactivity and selectivity of its functional groups.

Electronic Effects:

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) further decrease the electron density of the ring. This enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. An EWG would also further activate the ring towards nucleophilic aromatic substitution.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the ring. This can decrease the reactivity of the carbonyl groups toward nucleophiles but may facilitate electrophilic substitution on the ring, although such reactions are generally difficult for pyridines. uoanbar.edu.iq

Steric Effects: The size and position of substituents can dictate the regioselectivity of reactions. A bulky substituent at the 2- or 4-position could hinder the approach of a nucleophile to the aldehyde at the 3-position. Similarly, a substituent at the 5-position could sterically influence reactions at the adjacent acetyl group. Research on 3-substituted 2,6-dichloropyridines has shown that bulky 3-substituents can direct nucleophilic attack towards the 6-position. researchgate.net

The influence of substituent placement is summarized in the table below.

| Substituent Type | Position on Ring | Influence on Carbonyl Reactivity | Influence on Ring Reactivity |

| Electron-Withdrawing (e.g., -NO₂) | 2, 4, or 5 | Increases electrophilicity (faster nucleophilic attack) | Activates ring for nucleophilic aromatic substitution |

| Electron-Donating (e.g., -OCH₃) | 2, 4, or 5 | Decreases electrophilicity (slower nucleophilic attack) | Deactivates ring for nucleophilic aromatic substitution |

| Bulky Group (e.g., -tBu) | 2 or 4 | Steric hindrance may slow or block attack on the aldehyde | Directs incoming nucleophiles to less hindered positions |

| Bulky Group (e.g., -tBu) | 5 | Steric hindrance may slow or block attack on the acetyl group | Directs incoming nucleophiles to less hindered positions |

Stereochemical Control and Stereoselective Synthesis of Chiral Derivatives

The prochiral nature of both the acetyl and aldehyde carbonyl groups in this compound makes it an excellent substrate for asymmetric synthesis, allowing for precise control over the stereochemistry of the resulting products.

Asymmetric Reduction: The stereoselective reduction of the acetyl group to form a chiral secondary alcohol can be accomplished using chiral reducing agents, such as those derived from sodium borohydride modified with chiral ligands, or through catalytic asymmetric hydrogenation. This creates a single enantiomer of the corresponding alcohol.

Asymmetric Nucleophilic Addition: The enantioselective addition of organometallic reagents (e.g., dialkylzinc, Grignard reagents) to the aldehyde is a well-established method for creating chiral secondary alcohols. This is often achieved using a catalytic amount of a chiral ligand, such as an amino alcohol or a chiral diamine, which coordinates to the metal and directs the nucleophilic attack to one face of the aldehyde. The Soai reaction, an example of asymmetric autocatalysis, demonstrates that pyridine aldehydes can participate in reactions that amplify chirality, leading to products with high enantiomeric excess. researchgate.net

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereocontrol. Enzymes like alcohol dehydrogenases can perform highly enantioselective reductions of the ketone or aldehyde. Similarly, Baeyer-Villiger monooxygenases (BVMOs) can catalyze the enantioselective oxidation of the acetyl group. lscollege.ac.in

The stereochemical outcome is determined by the specific catalyst or reagent used, allowing for the synthesis of either the (R) or (S) enantiomer of the product.

Mechanistic Studies of Derivative Formation and Rearrangement Reactions

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions. Several key mechanisms are relevant to the chemistry of this compound derivatives.

Baeyer-Villiger Oxidation Mechanism: This reaction proceeds through the formation of a tetrahedral intermediate known as the Criegee intermediate, which is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. wikipedia.orgorganicchemistrytutor.comnrochemistry.com The rate-determining step is the concerted migration of one of the adjacent groups to the electron-deficient oxygen of the peroxide bond. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the competition is between the pyridyl group and the methyl group. Aryl groups typically have a higher migratory aptitude than primary alkyl groups, suggesting that the pyridyl group would migrate, leading to the formation of a pyridyl acetate derivative. The stereochemistry of the migrating group is retained during this process. organicchemistrytutor.com

Nucleophilic Addition to Carbonyls: The fundamental mechanism for reactions at both the aldehyde and ketone involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com This breaks the C=O pi bond, creating a tetrahedral alkoxide intermediate. In a subsequent step, this intermediate is typically protonated (e.g., during an acidic workup) to yield the final alcohol product. masterorganicchemistry.com

Pyridine N-Oxide Rearrangements: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using reagents like hydrogen peroxide or m-CPBA. Pyridine N-oxides can undergo rearrangement reactions, such as the Boekelheide rearrangement . This reaction involves treating the N-oxide with an acylating agent like acetic anhydride, which can lead to the rearrangement of substituents, typically at the α-position (2- or 6-position). youtube.comacs.org For a derivative of this compound N-oxide, this could provide a pathway to functionalize the methyl group of the acetyl substituent.

Future Research Directions and Emerging Avenues for 6 Acetylnicotinaldehyde Research

Development of Novel and Highly Efficient Synthetic Pathways

The pursuit of more efficient and sustainable methods for synthesizing 6-Acetylnicotinaldehyde and its analogs is a key area for future research. Current synthetic routes, while effective, may be improved upon by exploring novel catalytic systems and reaction conditions.

Key Research Objectives:

Exploration of Green Chemistry Approaches: Future syntheses will likely focus on minimizing waste and employing environmentally benign reagents and solvents. This could involve the use of solid acid catalysts or biocatalysis to replace traditional homogeneous catalysts.

Development of One-Pot Syntheses: Designing multi-component reactions (MCRs) where this compound or its precursors can be assembled in a single step would significantly improve efficiency. nih.govresearchgate.netnih.gov The inherent advantages of MCRs include pot, atom, and step economy, leading to reduced waste and simplified procedures. nih.govresearchgate.net

Flow Chemistry Synthesis: Continuous flow processes offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and availability, substrate scope. |

| Multi-component Reactions | Increased efficiency, reduced waste, rapid access to molecular diversity. nih.govresearchgate.netnih.gov | Identification of suitable reaction partners and catalysts. |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control. | Initial setup costs, potential for clogging with solid byproducts. |

| Photocatalysis | Mild reaction conditions, access to unique reactivity. beilstein-journals.org | Catalyst stability, scalability of photoreactors. |

Exploration of Unconventional Reactivity and Catalytic Cycles

Beyond its established chemical behavior, future research will likely delve into the unconventional reactivity of this compound, potentially leading to the discovery of novel catalytic cycles. The interplay between the acetyl and aldehyde functionalities on the pyridine (B92270) ring presents opportunities for unique chemical transformations.

Areas of Investigation:

Activation of C-H Bonds: The pyridine ring and its substituents offer multiple sites for C-H functionalization. rsc.org Future work could explore transition-metal catalyzed C-H activation to introduce new functional groups directly onto the this compound scaffold, bypassing the need for pre-functionalized starting materials. rsc.org

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective functionalization of the acetyl or aldehyde group could lead to the synthesis of valuable chiral building blocks.

Photocatalytic Transformations: Utilizing light to drive chemical reactions involving this compound could unlock novel reaction pathways that are not accessible through traditional thermal methods. beilstein-journals.org For instance, photocatalytic strategies could be employed for C-H functionalization of the aldehyde group. beilstein-journals.orgbeilstein-journals.org

Advancements in In-Situ Analytical Techniques for Reaction Monitoring and Process Optimization

To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ analytical techniques is crucial. Real-time monitoring of reactions involving this compound can provide valuable kinetic and mechanistic data.

Promising Techniques:

In-situ Spectroscopy: Techniques such as ReactIR (Fourier Transform Infrared Spectroscopy), Raman spectroscopy, and NMR (Nuclear Magnetic Resonance) spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time.

Mass Spectrometry: The use of techniques like electrospray ionization-mass spectrometry (ESI-MS) can help in the identification of transient intermediates and provide insights into the catalytic cycle.

Fluorescence Spectroscopy: For certain reactions, fluorescence-based methods could be developed for in-situ monitoring, where changes in the fluorescence properties of a reactant or a probe molecule can be correlated with the progress of the reaction. nih.gov

| Analytical Technique | Information Gained | Potential Application for this compound |

| In-situ NMR | Reaction kinetics, structural elucidation of intermediates. | Monitoring the conversion of starting materials and the formation of isomers. |

| ReactIR (FTIR) | Real-time concentration profiles of key species. | Optimizing reaction conditions such as temperature and catalyst loading. |

| ESI-MS | Identification of reaction intermediates and byproducts. | Elucidating the mechanism of novel catalytic transformations. |

| Fluorescence Spectroscopy | Sensitive detection of reaction progress. nih.gov | Monitoring reactions involving fluorescent derivatives of this compound. mdpi.com |

Predictive Modeling for Novel Derivatives and Their Synthetic Accessibility

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. Predictive modeling can accelerate the discovery of new this compound derivatives with desired properties and guide the development of efficient synthetic routes.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, predict the regioselectivity of reactions, and calculate the spectroscopic properties of novel derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical reactivity or biological activity, aiding in the design of new compounds with enhanced properties. mdpi.commdpi.com

Machine Learning Algorithms: Machine learning models can be trained on existing reaction data to predict the outcome of new reactions and suggest optimal synthetic pathways.

| Modeling Technique | Application | Expected Outcome for this compound Research |

| DFT Calculations | Mechanistic studies, prediction of reactivity. nih.gov | A deeper understanding of reaction pathways and the design of more selective catalysts. |

| QSAR Modeling | Predicting properties of novel derivatives. mdpi.commdpi.com | Faster identification of candidate molecules with desired functionalities. |

| Machine Learning | Synthesis planning and reaction optimization. | Accelerated development of efficient synthetic routes for new derivatives. |

Expansion into Specialized Organic Transformations and Advanced Chemical Methodologies

The unique structural features of this compound make it a versatile building block for the synthesis of more complex molecules through specialized organic transformations.

Future Applications:

Multicomponent Reactions (MCRs): As a bifunctional molecule, this compound is an ideal candidate for use in MCRs to generate libraries of complex heterocyclic compounds in a single step. nih.govresearchgate.netnih.gov

Domino Reactions: Designing cascade or domino reactions initiated by a transformation at either the acetyl or aldehyde group could provide rapid access to polycyclic structures.

Synthesis of Novel Ligands: The pyridine nitrogen and the carbonyl groups of this compound provide excellent coordination sites for metal ions. This opens up possibilities for designing and synthesizing novel ligands for catalysis or materials science.

Q & A

Q. What are the key synthetic routes for preparing 6-Acetylnicotinaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of the pyridine ring. For analogs like 6-ethoxy-5-methylnicotinaldehyde, reaction conditions (temperature, solvent, catalyst) significantly impact product distribution. For example, acid/base catalysis can modulate electrophilic substitution efficiency . Optimize parameters using a fractional factorial design to isolate intermediates. Characterization via NMR (e.g., aldehyde proton at ~9.8 ppm) and HPLC confirms structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regioselectivity and functional groups (e.g., acetyl and aldehyde moieties). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl stretches (~1700 cm⁻¹). For purity assessment, use reverse-phase HPLC with UV detection at 254 nm .

Q. How does this compound interact with biological targets, and what assays are suitable for preliminary activity screening?

- Methodological Answer : Structural analogs (e.g., 6-chloro derivatives) suggest interactions with enzymes or receptors via covalent bonding (aldehyde group nucleophilic attack). Use in vitro assays like enzyme inhibition (e.g., acetylcholinesterase) or receptor-binding studies (radioligand displacement). Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity profiling (MTT assay) are essential .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Aldehydes are prone to oxidation and polymerization. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in airtight, amber vials under inert gas (N₂/Ar) at -20°C. Degradation products (e.g., carboxylic acids) can be monitored via LC-MS .

Q. How can researchers validate the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Follow PRISMA guidelines for systematic protocol documentation . Replicate reactions ≥3 times, reporting mean yields ± SD. Cross-validate with independent labs using identical reagents (e.g., Sigma-Aldrich-grade solvents) . Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized using computational modeling?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps. Solvent effects can be simulated via COSMO-RS. Validate predictions with small-scale experiments (e.g., varying base strength in Suzuki-Miyaura couplings). Compare computational vs. experimental activation energies .

Q. What strategies resolve contradictory data in biological activity studies of this compound analogs?

- Methodological Answer : Apply Cochrane systematic review principles: (1) Define inclusion/exclusion criteria (e.g., IC₅₀ < 10 µM), (2) Assess bias (e.g., cell line variability), (3) Meta-analyze dose-response data using random-effects models . For in vivo discrepancies, evaluate pharmacokinetic parameters (e.g., bioavailability) .

Q. How do substituent effects (e.g., acetyl vs. ethoxy groups) alter the electronic properties of nicotinaldehyde derivatives?